molecular formula C9H9BrFNO2 B13122144 Ethyl 5-amino-4-bromo-2-fluorobenzoate

Ethyl 5-amino-4-bromo-2-fluorobenzoate

Cat. No.: B13122144
M. Wt: 262.08 g/mol
InChI Key: GXQPIUCNECUXBD-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-bromo-2-fluorobenzoate is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group at the 5-position, a bromine atom at the 4-position, and a fluorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-bromo-2-fluorobenzoate typically involves multi-step organic reactions. One common method starts with the bromination of ethyl 2-fluorobenzoate to introduce the bromine atom at the 4-position. This is followed by nitration to introduce the nitro group at the 5-position. The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid. The final product is obtained after purification steps such as recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-bromo-2-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.

    Oxidation Reactions: The amino group can be oxidized to a nitro group or other functional groups under oxidative conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst like copper(I) iodide.

    Reduction Reactions: Reducing agents like tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

Scientific Research Applications

Ethyl 5-amino-4-bromo-2-fluorobenzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-bromo-2-fluorobenzoate depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of the amino, bromo, and fluoro groups can enhance its binding affinity and specificity. The molecular pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids .

Comparison with Similar Compounds

Ethyl 5-amino-4-bromo-2-fluorobenzoate can be compared with other similar compounds such as:

    Ethyl 5-amino-2-bromo-4-chlorobenzoate: Similar structure but with a chlorine atom instead of a fluorine atom.

    Ethyl 5-amino-4-bromo-2-chlorobenzoate: Similar structure but with a chlorine atom instead of a fluorine atom at the 2-position.

    Ethyl 5-amino-4-bromo-2-iodobenzoate: Similar structure but with an iodine atom instead of a fluorine atom.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

ethyl 5-amino-4-bromo-2-fluorobenzoate

InChI

InChI=1S/C9H9BrFNO2/c1-2-14-9(13)5-3-8(12)6(10)4-7(5)11/h3-4H,2,12H2,1H3

InChI Key

GXQPIUCNECUXBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)Br)N

Origin of Product

United States

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